PK7088

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

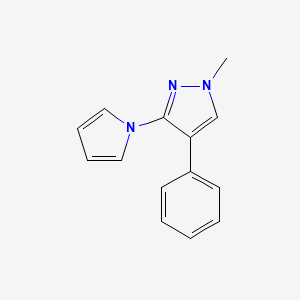

C14H13N3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-methyl-4-phenyl-3-pyrrol-1-ylpyrazole |

InChI |

InChI=1S/C14H13N3/c1-16-11-13(12-7-3-2-4-8-12)14(15-16)17-9-5-6-10-17/h2-11H,1H3 |

InChI Key |

VLMIUEHYKGMAHV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)N2C=CC=C2)C3=CC=CC=C3 |

Synonyms |

PK 7088; PK-7088; PK7088; 1H-Pyrazole, 1-methyl-4-phenyl-3-(1H-pyrrol-1-yl)- |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of PK7088: A Technical Guide to the Reactivation of Mutant p53

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK7088 is a small molecule compound identified as a reactivator of the mutant tumor suppressor protein p53, specifically targeting the Y220C mutation. This mutation, found in a significant number of human cancers, destabilizes the p53 protein, leading to its misfolding and loss of tumor-suppressive function. This compound acts by binding to a surface crevice created by the Y220C mutation, thereby stabilizing the protein in a wild-type-like conformation. This restoration of the native structure reinstates the transcriptional and non-transcriptional functions of p53, ultimately leading to cell-cycle arrest and apoptosis in cancer cells harboring the p53-Y220C mutation. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Mechanism of Action: Stabilizing the Guardian of the Genome

The primary mechanism of action of this compound is the conformational stabilization of the p53-Y220C mutant protein.[1] The Y220C mutation creates a surface-exposed pocket that thermodynamically destabilizes the p53 protein, causing it to unfold and lose its function at physiological temperatures.[2][3] this compound non-covalently binds to this mutation-induced crevice.[1][3] This binding event stabilizes the folded state of the p53 DNA-binding domain, shifting the equilibrium from the unfolded, inactive state to a correctly folded, active conformation.[1][4]

The restoration of the wild-type conformation of p53 by this compound leads to the reactivation of its tumor suppressor functions.[1][3] This includes the re-establishment of its role as a transcription factor, upregulating the expression of target genes involved in cell cycle control and apoptosis.[1][5] Furthermore, this compound has been shown to restore non-transcriptional apoptotic functions of p53.[1][3]

Signaling Pathway

The signaling pathway initiated by this compound in p53-Y220C mutant cancer cells is a cascade of events that ultimately leads to anti-tumor effects. The process begins with the binding of this compound to the mutant p53 protein, leading to its refolding and reactivation. The reactivated p53 then transcriptionally activates downstream target genes, such as CDKN1A (encoding p21) and PMAIP1 (encoding NOXA).[1][3] The upregulation of p21 leads to cell cycle arrest, primarily at the G2/M phase, while the increased expression of NOXA contributes to the induction of apoptosis.[1] Concurrently, reactivated p53 can also trigger apoptosis through a non-transcriptional mechanism by promoting the translocation of the BAX protein to the mitochondria.[1][3]

Quantitative Data

The interaction of this compound with the p53-Y220C mutant and its cellular effects have been quantified through various biophysical and cell-based assays.

| Parameter | Value | Method | Source |

| Binding Affinity (Kd) | ~140 µM | 1H/15N-HSQC NMR Spectroscopy | [1][3][6] |

| Thermal Stabilization (ΔTm) | ~1 K (at 350 µM) | Differential Scanning Fluorimetry (DSF) | [1][6] |

| Cell Viability (IC50) | > 120 µM (NUGC-4, wt p53) | CellTiter-Glo Assay (72 hrs) | [7] |

| Effective Concentration | 200 µM | In vitro cell-based assays (HUH-7, NUGC-3) | [1][4][6] |

Experimental Protocols

Detailed methodologies for the key experiments that elucidate the mechanism of action of this compound are provided below.

Biophysical Assays

3.1.1. Determination of Binding Affinity by 1H/15N-HSQC NMR Spectroscopy

This protocol is used to determine the dissociation constant (Kd) of this compound for the p53-Y220C core domain.

-

Protein Preparation: The 15N-labeled p53-Y220C core domain (residues 94-312) is expressed and purified.

-

NMR Spectroscopy: A series of 1H/15N-HSQC spectra are recorded for the p53-Y220C core domain in the absence and presence of increasing concentrations of this compound.

-

Data Analysis: The chemical shift perturbations of specific residues in the p53 protein upon addition of this compound are monitored. The concentration-dependent chemical shift changes are then fitted to a quadratic saturation binding equation to calculate the Kd.[1][6]

3.1.2. Thermal Stabilization by Differential Scanning Fluorimetry (DSF)

This assay measures the increase in the melting temperature (Tm) of the p53-Y220C protein upon binding of this compound, indicating stabilization.

-

Reaction Mixture: The p53-Y220C core domain is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds. The experiment is performed with and without this compound.

-

Thermal Denaturation: The reaction mixture is heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.

-

Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of this compound is calculated.[1][2]

Cell-Based Assays

3.2.1. Immunofluorescence for p53 Conformation

This method visualizes the conformational state of p53 within cells.

-

Cell Culture and Treatment: Cancer cell lines with the p53-Y220C mutation (e.g., HUH-7) and control cell lines (e.g., MKN-1 with p53-V143A) are cultured and treated with this compound (e.g., 200 µM for 4 hours) or a vehicle control (DMSO).[1][4]

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody entry.

-

Immunostaining: Cells are incubated with primary antibodies specific for either the wild-type/folded conformation of p53 (PAb1620) or the mutant/unfolded conformation (PAb240).[1][4] This is followed by incubation with fluorescently labeled secondary antibodies.

-

Nuclear Staining and Imaging: The cell nuclei are counterstained with a DNA dye such as Hoechst 33342. Images are acquired using a fluorescence microscope.[1][4]

3.2.2. Caspase-3/7 Activity Assay

This assay quantifies the induction of apoptosis.

-

Cell Treatment: p53-Y220C mutant cells (e.g., NUGC-3, HUH-7) and control cells are treated with this compound for a specified period (e.g., 6 hours).[1][6]

-

Assay Procedure: A luminescent caspase-3/7 substrate is added to the cells according to the manufacturer's protocol (e.g., Caspase-Glo 3/7 assay kit). The luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.[1][6]

3.2.3. Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

-

Cell Treatment and Harvesting: Cells (e.g., HUH-7) are treated with this compound (e.g., 200 µM for 6 hours), harvested, and washed.[1][8]

-

Fixation: Cells are fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with a DNA-intercalating fluorescent dye such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed.

Experimental and Logical Workflows

The investigation of this compound's mechanism of action follows a logical progression from in vitro biophysical characterization to cellular functional assays.

Conclusion

This compound serves as a proof-of-concept small molecule for the therapeutic strategy of reactivating mutant p53. Its mechanism of action, centered on the conformational stabilization of the p53-Y220C mutant, restores the tumor-suppressive functions of p53, leading to selective anti-cancer effects. The detailed understanding of its binding and cellular activity provides a robust framework for the development of more potent and specific p53-reactivating drugs. The experimental protocols and data presented herein offer a comprehensive guide for researchers in the field of cancer biology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

PK7088: A Technical Guide to a p53-Activating Peptide for Mutant p53 Reactivation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its mutation is a hallmark of numerous human cancers. The p53 mutant Y220C, in particular, is a prevalent and destabilizing mutation that abrogates the tumor-suppressive functions of the protein. This has led to significant interest in developing small molecules that can rescue the function of this mutant. PK7088 is a novel peptide that has emerged as a promising agent in this field. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a p53-activating peptide. It details the quantitative data supporting its efficacy, comprehensive experimental protocols for its study, and visual representations of the signaling pathways and experimental workflows involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and molecular biology who are interested in the therapeutic potential of reactivating mutant p53.

Introduction

The p53 protein, often referred to as the "guardian of the genome," is a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, with the Y220C mutation being one of the most common. This specific mutation creates a surface crevice in the p53 protein, leading to its conformational instability and subsequent loss of function.[2]

This compound is a pyrazole-containing peptide that has been identified as a specific binder to the Y220C mutant p53.[2][3] By binding to the mutation-induced crevice, this compound stabilizes the protein in a wild-type-like conformation, thereby restoring its tumor-suppressive functions.[2] This reactivation of mutant p53 by this compound leads to the induction of apoptosis and cell cycle arrest specifically in cancer cells harboring the Y220C mutation.[2][4]

Quantitative Data

The efficacy of this compound has been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biophysical and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Assay | Reference |

| Binding Affinity (KD) | 140 µM | p53-Y220C mutant protein | 1H/15N-HSQC NMR spectroscopy | [2][4] |

| IC50 (Cell Viability) | 43 µM | NUGC-3 (p53-Y220C) | CellTiter-Glo Assay (72 hrs) | [3] |

| 57 µM | BXPC-3 (p53-Y220C) | CellTiter-Glo Assay (72 hrs) | [3] | |

| 120 µM | WI-38 (Normal Fibroblasts) | CellTiter-Glo Assay (72 hrs) | [3] | |

| > 120 µM | NUGC-4 (wild-type p53) | CellTiter-Glo Assay (72 hrs) | [3] | |

| Effective Concentration (Apoptosis Induction) | 200 µM | HUH-7 (p53-Y220C) | AnnexinV/PI staining | [2] |

| Effective Concentration (Cell Cycle Arrest) | 200 µM | HUH-7 (p53-Y220C) | FACS analysis | [2] |

Mechanism of Action: Signaling Pathway

This compound exerts its anticancer effects by directly targeting and reactivating the mutant p53 protein. This restored p53 function triggers downstream signaling cascades that culminate in cell cycle arrest and apoptosis. A key aspect of this mechanism is the synergistic effect observed when this compound is combined with Nutlin-3, an inhibitor of the p53-negative regulator MDM2.

Caption: Signaling pathway of this compound-mediated p53 activation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Viability Assay (Crystal Violet Staining)

This protocol is used to assess the effect of this compound on the viability of adherent cancer cells.

Materials:

-

Cancer cell lines (e.g., NUGC-3, HUH-7 with p53-Y220C; NUGC-4, HUH-6 with wild-type p53)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Crystal Violet solution (0.5% in 20% methanol)

-

Methanol

-

33% Acetic acid

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (DMSO) for 24-72 hours.

-

Gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.

-

Remove the methanol and let the plates air dry.

-

Stain the cells with 100 µL of 0.5% Crystal Violet solution for 20 minutes at room temperature.

-

Wash the plates thoroughly with water to remove excess stain and let them air dry.

-

Solubilize the stain by adding 100 µL of 33% acetic acid to each well.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for Crystal Violet Cell Viability Assay.

Immunofluorescence for p53 Conformation and BAX Localization

This protocol is used to visualize the conformational state of p53 and the subcellular localization of BAX following this compound treatment.

Materials:

-

Cells grown on coverslips

-

This compound stock solution

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-p53 (PAb1620 for folded, PAb240 for unfolded), anti-BAX

-

Fluorescently labeled secondary antibodies

-

MitoTracker Red CMXRos (for mitochondrial co-localization)

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Seed cells on coverslips in a 24-well plate and allow them to adhere.

-

Treat cells with this compound (e.g., 200 µM) for the desired time (e.g., 4-6 hours).

-

(Optional for BAX localization) Incubate with MitoTracker Red for 30 minutes before fixation.

-

Wash cells with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI or Hoechst stain.

-

Mount coverslips onto microscope slides with mounting medium.

-

Visualize using a confocal microscope.

Caption: Workflow for Immunofluorescence Staining.

Western Blotting for p21 and NOXA Expression

This protocol is used to quantify the protein levels of p53 downstream targets, p21 and NOXA, after this compound treatment.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p21, anti-NOXA, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare lysates with Laemmli buffer.

-

Boil samples at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Treated cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash cells with PBS.

-

Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash cells with PBS to remove ethanol.

-

Resuspend cells in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Caspase-3/7 Activity Assay

This protocol is used to measure the activity of executioner caspases, a hallmark of apoptosis, following this compound treatment.

Materials:

-

Treated cells in a 96-well plate

-

Caspase-Glo® 3/7 Reagent (or similar)

-

Luminometer

Procedure:

-

Treat cells with this compound in a 96-well plate.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix by gentle shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence using a luminometer.

-

Express caspase activity as a fold change relative to the vehicle-treated control.

Conclusion

This compound represents a significant advancement in the field of targeted cancer therapy, particularly for tumors harboring the p53-Y220C mutation. Its ability to specifically bind to and reactivate this mutant p53 underscores the potential of structure-based drug design in oncology. The comprehensive data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic applications of this compound and other mutant p53 reactivators. Future research should focus on optimizing its potency and pharmacokinetic properties to facilitate its translation into clinical settings.

References

- 1. Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactivation of Mutant p53: A Technical Guide to the Role of PK7088

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its mutation is a hallmark of a vast number of human cancers. The p53-Y220C mutation, in particular, results in a conformationally unstable protein, leading to loss of its tumor-suppressive functions. This has spurred the development of small molecules aimed at stabilizing the mutant protein and restoring its wild-type activity. This technical guide provides an in-depth overview of PK7088, a pyrazole-based compound identified as a reactivator of the p53-Y220C mutant. We will delve into its mechanism of action, present key quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize the pertinent cellular pathways.

Introduction to p53 and the Y220C Mutation

The p53 protein, often dubbed the "guardian of the genome," is a transcription factor that responds to cellular stress by orchestrating a series of events that can lead to cell cycle arrest, allowing for DNA repair, or apoptosis, eliminating damaged cells.[1] The majority of p53 mutations found in cancer are missense mutations within the DNA-binding domain, which can be broadly categorized as either contact mutations, which abrogate DNA binding, or structural mutations, which destabilize the protein.[2]

The Y220C mutation is a structural mutation that accounts for a significant number of p53-mutated cancers.[3] This mutation creates a unique, druggable surface crevice in the p53 protein, which leads to its thermal destabilization and subsequent aggregation and inactivation.[2][3] The presence of this pocket has made the p53-Y220C mutant an attractive target for small-molecule therapeutics designed to bind to this site, stabilize the protein, and restore its wild-type conformation and function.

This compound: A Small Molecule Reactivator of p53-Y220C

This compound is a pyrazole-containing small molecule that has been identified as a specific reactivator of the p53-Y220C mutant.[2][4] It functions by binding to the mutation-induced surface pocket, thereby increasing the melting temperature of the protein and shifting its conformational equilibrium towards the active, wild-type state.[2][5] This restoration of the native conformation allows the reactivated p53 to once again perform its critical tumor-suppressive functions.

Mechanism of Action

The reactivation of mutant p53 by this compound initiates a cascade of downstream cellular events characteristic of wild-type p53 activation. This includes both transcriptional and non-transcriptional activities.

-

Transcriptional Reactivation: this compound-stabilized p53-Y220C regains its ability to bind to the regulatory regions of its target genes. This leads to the upregulation of key effector proteins such as p21, a cyclin-dependent kinase inhibitor that mediates G2/M cell cycle arrest, and pro-apoptotic proteins like NOXA and PUMA.[2][5]

-

Non-Transcriptional Functions: Beyond its role as a transcription factor, reactivated p53 can also trigger apoptosis through non-transcriptional mechanisms. This compound has been shown to facilitate the nuclear export of BAX, a pro-apoptotic protein, to the mitochondria, a critical step in the intrinsic apoptotic pathway.[2][6]

The following diagram illustrates the proposed mechanism of action of this compound:

Caption: Mechanism of this compound in reactivating mutant p53-Y220C.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various biophysical and cell-based assays. The following tables summarize the key findings.

| Parameter | Value | Assay | Reference |

| Dissociation Constant (Kd) | 140 µM | 1H/15N-HSQC NMR Spectroscopy | [2] |

| Melting Temperature Shift (ΔTm) | ~1.0 °C at 350 µM | Differential Scanning Fluorimetry (DSF) | [7] |

Table 1: Biophysical Characterization of this compound Binding to p53-Y220C

| Cell Line | p53 Status | IC50 Value | Assay | Reference |

| NUGC-3 | Y220C | 43 µM | CellTiter-Glo Assay (72h) | [8] |

| BXPC-3 | Y220C | 57 µM | CellTiter-Glo Assay (72h) | [8] |

Table 2: Anti-proliferative Activity of this compound in p53-Y220C Cancer Cell Lines

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Differential Scanning Fluorimetry (DSF) for Thermal Stability

DSF is used to determine the thermal stability of a protein by measuring changes in the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds upon heating. An increase in the melting temperature (Tm) in the presence of a compound indicates stabilization.

Materials:

-

Purified recombinant p53-Y220C protein

-

This compound stock solution (in DMSO)

-

SYPRO Orange fluorescent dye (e.g., 5000x stock in DMSO)

-

Assay buffer (e.g., 25 mM HEPES pH 7.2, 150 mM NaCl)

-

Real-time PCR instrument with thermal ramping capability

-

96-well or 384-well PCR plates

Procedure:

-

Prepare the protein-dye mixture: Dilute the p53-Y220C protein to a final concentration of 10 µM in the assay buffer. Add SYPRO Orange dye to a final concentration of 5x.

-

Prepare this compound dilutions: Serially dilute the this compound stock solution in the assay buffer to achieve a range of final concentrations to be tested (e.g., from 0 to 500 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Set up the assay plate: In each well of the PCR plate, add the protein-dye mixture and the corresponding dilution of this compound or vehicle control (DMSO). The final volume in each well should be consistent (e.g., 20 µL).

-

Perform the thermal melt: Place the plate in the real-time PCR instrument. Set the instrument to ramp the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

-

Data acquisition: Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

Data analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum in the first derivative of the melting curve. The ΔTm is calculated by subtracting the Tm of the vehicle control from the Tm in the presence of this compound.

Caption: Workflow for Differential Scanning Fluorimetry (DSF).

Immunofluorescence for p53 Conformation

Immunofluorescence is used to visualize the conformational state of p53 within cells using conformation-specific antibodies. The PAb1620 antibody recognizes the wild-type, folded conformation of p53, while the PAb240 antibody detects the mutant, unfolded conformation.

Materials:

-

p53-Y220C expressing cells (e.g., HUH-7)

-

Glass coverslips

-

This compound

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 10% normal goat serum in PBS)

-

Primary antibodies: anti-p53 (PAb1620) and anti-p53 (PAb240)

-

Fluorescently labeled secondary antibodies (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell culture and treatment: Seed the p53-Y220C cells on glass coverslips in a culture dish. Allow them to adhere overnight. Treat the cells with this compound (e.g., 200 µM) or vehicle control for the desired time (e.g., 4 hours).[5]

-

Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize them with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells with PBS and then block non-specific antibody binding with 10% normal goat serum for 1 hour at room temperature.

-

Primary antibody incubation: Incubate the cells with the primary antibodies (PAb1620 or PAb240) diluted in blocking buffer overnight at 4°C.

-

Secondary antibody incubation: Wash the cells with PBS and then incubate them with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.

-

Mounting and imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the fluorescence using a fluorescence microscope.

Caption: Workflow for Immunofluorescence of p53 conformation.

p53 Signaling Pathways Activated by this compound

The reactivation of p53 by this compound triggers downstream signaling pathways that lead to cell cycle arrest and apoptosis.

p53-Mediated Cell Cycle Arrest

Upon activation, p53 transcriptionally upregulates the expression of the CDKN1A gene, which encodes the p21 protein. p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2/cyclin E and CDK1/cyclin B complexes. Inhibition of these CDKs prevents the cell from progressing through the G1/S and G2/M checkpoints, respectively, leading to cell cycle arrest.

Caption: p53-mediated cell cycle arrest pathway.

p53-Mediated Apoptosis

Reactivated p53 can induce apoptosis through the intrinsic (mitochondrial) pathway. It transcriptionally activates the expression of BH3-only proteins such as NOXA and PUMA. These proteins, in turn, activate the pro-apoptotic effector proteins BAX and BAK, which oligomerize in the outer mitochondrial membrane, leading to the release of cytochrome c. Cytochrome c then initiates the caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-7, which dismantle the cell.

Caption: p53-mediated intrinsic apoptosis pathway.

Conclusion

This compound represents a promising therapeutic strategy for cancers harboring the p53-Y220C mutation. By specifically binding to and stabilizing the mutant protein, it effectively restores the tumor-suppressive functions of p53, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the reactivation of mutant p53. Further optimization of compounds like this compound could lead to the development of potent and selective therapies for a significant subset of cancer patients.

References

- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Technical Whitepaper: Investigating the Anticancer Activity of PK7088

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The tumor suppressor protein p53 is a critical regulator of cell growth and division, and its mutation is a hallmark of over half of all human cancers. One such mutation, Y220C, results in a conformationally unstable protein, leading to loss of function. This technical guide details the mechanism and anticancer activity of PK7088, a small molecule identified as a reactivator of the p53-Y220C mutant. This compound binds directly to a unique surface crevice created by the Y220C mutation, stabilizing the protein and restoring its wild-type conformation and tumor-suppressive functions. This restoration triggers p53-Y220C-dependent cell-cycle arrest, apoptosis, and inhibition of cancer cell growth, highlighting a promising therapeutic strategy for cancers harboring this specific mutation.

Mechanism of Action: Restoring Wild-Type p53 Function

This compound is a pyrazole-based compound that acts as a molecular chaperone for the p53-Y220C mutant protein.[1] The Y220C mutation creates a distinct, druggable surface pocket on the p53 core domain, which compromises the protein's thermodynamic stability at physiological temperatures.[2][3] this compound selectively binds within this crevice, acting as a scaffold to stabilize the correct, wild-type-like folded state.[4]

This conformational rescue restores the mutant's ability to function as a transcription factor. The stabilized p53-Y220C protein can then bind to DNA and upregulate the expression of key target genes involved in tumor suppression.[5] This targeted mechanism means this compound's activity is highly specific to cancer cells expressing the p53-Y220C mutation.[6]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in p53-Y220C mutant cancer cells.

Quantitative Data on Biological Activity

The efficacy of this compound has been characterized through various biophysical and cell-based assays. The data demonstrates a direct binding affinity and specific cellular responses in p53-Y220C mutant cell lines.

Table 1: Biophysical and In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines Tested | Notes | Source |

| Binding Affinity (Kd) | ~140 µM | - | Dissociation constant for binding to p53-Y220C mutant protein. | [2][4] |

| Effective Concentration | 200 µM | HUH-7, NUGC-3 | Concentration used in cell-based assays to induce apoptosis and cell cycle arrest. | [5] |

| Caspase 3/7 Activation | Significant Induction | HUH-7 (Y220C), NUGC-3 (Y220C) | Activity observed after 6 hours of treatment with 200 µM this compound. | [5][6] |

| Cell Cycle Arrest | G2/M Arrest | HUH-7 (Y220C) | Effect observed after 6 hours of treatment with 200 µM this compound. | [5] |

| Specificity | No Caspase Activation | MKN-1 (V143A), NUGC-4 (WT), HUH-6 (WT) | This compound did not induce apoptosis in cells with other p53 mutations or wild-type p53. | [5][6] |

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize this compound's activity.

Workflow for p53 Conformation Staining

This workflow visualizes the primary mechanism of this compound: the refolding of mutant p53 protein.

Caption: Experimental workflow for immunofluorescence analysis of p53 folding.

Protocol: Immunofluorescence Staining for p53 Conformation

This protocol is designed to differentiate between the folded (wild-type like) and unfolded (mutant) conformations of the p53 protein in cancer cells following treatment with this compound.[3][5]

-

Cell Culture: Seed HUH-7 (p53-Y220C) and MKN-1 (p53-V143A, as a negative control) cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with 200 µM this compound or a DMSO vehicle control for 4 to 6 hours under standard culture conditions.

-

Fixation & Permeabilization:

-

Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Fix and permeabilize the cells by incubating with a 50:50 mixture of methanol:acetone at -20°C for 10 minutes.[7]

-

-

Blocking:

-

Wash cells three times with PBS.

-

Block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Wash cells three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Imaging: Visualize the cells using a fluorescence microscope. The signal from Pab1620 is expected to increase with this compound treatment in HUH-7 cells, while the Pab240 signal should decrease, indicating a conformational shift to the folded state.[3][5]

Protocol: Caspase-3/7 Activity Assay

This protocol measures the induction of apoptosis by quantifying the activity of executioner caspases 3 and 7.

-

Cell Culture: Seed various cancer cell lines (e.g., HUH-7, NUGC-3, MKN-1, HUH-6) in a white-walled 96-well plate suitable for luminescence measurements.

-

Treatment: Treat cells with 200 µM this compound or a DMSO vehicle control.[5] Incubate for 6 hours.[5][6]

-

Assay Procedure:

-

Equilibrate the plate and the assay reagent (e.g., Caspase-Glo® 3/7 Reagent) to room temperature.

-

Add the reagent to each well at a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL cell culture medium).

-

Mix gently by orbital shaking for 1 minute.

-

-

Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.

-

Measurement: Measure the luminescence in each well using a plate-reading luminometer. An increase in the luminescence signal corresponds to an increase in caspase 3/7 activity and apoptosis induction.[5]

Summary and Future Directions

This compound demonstrates clear and specific anticancer activity in cellular models harboring the p53-Y220C mutation. By binding to and stabilizing the mutant protein, it successfully restores tumor suppressor functions, leading to cell cycle arrest and apoptosis.[5][4] The compound's targeted mechanism underscores the viability of mutant p53 reactivation as a therapeutic strategy.

Future research should focus on:

-

Lead Optimization: Improving the binding affinity and pharmacokinetic properties of this compound to develop more potent analogs.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound or its derivatives in p53-Y220C xenograft animal models to translate the in vitro findings.

-

Biomarker Development: Solidifying biomarkers, such as the presence of the Y220C mutation, to identify patient populations most likely to respond to this class of drugs.

This guide provides a foundational understanding of this compound's mode of action and the experimental basis for its characterization, offering a valuable resource for researchers in oncology and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule induced reactivation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Restoring Guardian of the Genome: A Technical Guide to PK7088 and the p53-Y220C Mutant

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle progression and apoptosis, and its mutation is a hallmark of numerous cancers. The Y220C mutation in p53 creates a structurally unstable protein, leading to its inactivation and subsequent tumorigenesis. This technical guide provides an in-depth overview of the small molecule PK7088, a compound identified for its ability to rescue the function of the p53-Y220C mutant. We will delve into the mechanism of action of this compound, its binding affinity, and its effects on cellular processes. This guide also provides detailed experimental protocols for key assays used to characterize the interaction between this compound and the p53-Y220C mutant, intended to serve as a valuable resource for researchers in the field of cancer biology and drug discovery.

Introduction: The Challenge of the p53-Y220C Mutation

The p53 protein, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation.[1] In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or initiate programmed cell death (apoptosis) to eliminate irreparably damaged cells.[1] Missense mutations in the TP53 gene are prevalent in human cancers, with the Y220C mutation being one of the most common. This mutation occurs in the DNA-binding domain of p53 and results in the substitution of a large tyrosine residue with a smaller cysteine. This change creates a unique, druggable surface crevice that destabilizes the protein's structure, leading to its unfolding and aggregation at physiological temperatures.[2] Consequently, the p53-Y220C mutant is unable to effectively bind to DNA and perform its tumor-suppressive functions.[3]

The small molecule this compound has been identified as a promising compound that can specifically target and stabilize the p5p53-Y220C mutant, thereby restoring its wild-type functions.[4]

This compound: Mechanism of Action and Cellular Effects

This compound is a pyrazole-based compound that acts as a pharmacological chaperone for the p53-Y220C mutant.[5][6] It binds non-covalently within the mutation-induced surface pocket, increasing the melting temperature and thermal stability of the protein.[4] This stabilization refolds the mutant protein into a more wild-type-like conformation, enabling it to regain its transcriptional activity.[4]

In cancer cells harboring the p53-Y220C mutation, this compound has been shown to:

-

Restore Transcriptional Function: this compound treatment leads to the upregulation of p53 target genes, including the cell cycle inhibitor p21 and the pro-apoptotic protein NOXA.[1][4]

-

Induce Cell Cycle Arrest and Apoptosis: By reactivating p53, this compound triggers a p53-Y220C-dependent cell cycle arrest, primarily at the G2/M phase, and induces apoptosis.[3][4]

-

Promote Apoptosis via Non-Transcriptional Pathways: this compound can also restore non-transcriptional apoptotic functions of p53 by promoting the nuclear export of BAX to the mitochondria.[1][4]

The reactivation of p53-Y220C by this compound is highly specific, with minimal effects observed in cells with wild-type p53 or other p53 mutations.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with the p53-Y220C mutant.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | ≈ 140 µM | 1H/15N-HSQC NMR Spectroscopy | [4] |

| Parameter | Condition | Value | Method | Reference |

| Thermal Stabilization (ΔTm) | 350 µM this compound | ~1 K | Differential Scanning Fluorimetry (DSF) |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of p53-Y220C and the intervention by this compound, as well as a typical experimental workflow for evaluating such compounds.

Caption: p53-Y220C signaling pathway and this compound intervention.

Caption: Experimental workflow for evaluating this compound's efficacy.

Detailed Experimental Protocols

This section provides detailed protocols for the key experiments cited in this guide. These protocols are intended to be a starting point and may require optimization for specific experimental conditions.

Protein Expression and Purification of p53-Y220C

A stabilized version of the p53-Y220C DNA-binding domain (residues 94-312) is typically used for in vitro assays.

-

Expression: The p53-Y220C construct is expressed in E. coli BL21(DE3) cells.

-

Lysis: Cells are harvested and lysed by sonication in a buffer containing 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors.

-

Purification: The protein is purified using Ni-NTA affinity chromatography followed by size-exclusion chromatography.

Differential Scanning Fluorimetry (DSF)

DSF is used to measure the thermal stability of the p53-Y220C protein in the presence and absence of this compound.

-

Reaction Setup: In a 96-well PCR plate, mix the purified p53-Y220C protein (final concentration ~2-10 µM) with SYPRO Orange dye (e.g., 5X final concentration) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

Compound Addition: Add this compound or DMSO (vehicle control) to the desired final concentrations.

-

Thermal Denaturation: Use a real-time PCR instrument to heat the samples from 25°C to 95°C with a ramp rate of 1°C/min.

-

Data Analysis: Monitor the fluorescence of SYPRO Orange as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of this compound indicates stabilization.

1H/15N-HSQC NMR Spectroscopy

This technique is used to determine the binding affinity of this compound to 15N-labeled p53-Y220C.

-

Sample Preparation: Prepare a sample of uniformly 15N-labeled p53-Y220C (typically ~100-200 µM) in an NMR buffer (e.g., 25 mM sodium phosphate pH 7.2, 150 mM NaCl, 5 mM DTT, 10% D2O).

-

Titration: Acquire a series of 1H/15N HSQC spectra at increasing concentrations of this compound.

-

Data Analysis: Monitor the chemical shift perturbations of the backbone amide signals upon addition of this compound. The dissociation constant (Kd) can be calculated by fitting the chemical shift changes to a binding isotherm.

Immunofluorescence for p53 Conformation

This assay assesses the conformational state of p53-Y220C in cells.

-

Cell Culture and Treatment: Plate p53-Y220C-expressing cells on coverslips and treat with this compound or DMSO for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.

-

Antibody Staining: Incubate the cells with primary antibodies specific for either the wild-type (e.g., PAb1620) or mutant (e.g., PAb240) conformation of p53. Follow with a fluorescently labeled secondary antibody.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. An increase in the PAb1620 signal and a decrease in the PAb240 signal indicate a shift towards the wild-type conformation.

Western Blotting for p21 and NOXA Expression

This method is used to quantify the protein levels of p53 target genes.

-

Cell Lysis: Treat p53-Y220C cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against p21, NOXA, and a loading control (e.g., β-actin). Follow with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caspase-3/7 Activity Assay

This assay measures the induction of apoptosis.

-

Cell Plating and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound.

-

Reagent Addition: After the desired incubation time, add a caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) that contains a luminogenic substrate.

-

Signal Measurement: Incubate at room temperature to allow for cell lysis and substrate cleavage. Measure the luminescence using a plate reader. An increase in luminescence corresponds to increased caspase-3/7 activity.

Cell Cycle Analysis by Propidium Iodide Staining

This technique determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a promising lead compound for the development of targeted therapies for cancers harboring the p53-Y220C mutation. Its ability to specifically bind to and stabilize the mutant protein, thereby restoring its tumor-suppressive functions, provides a clear mechanism of action. The experimental protocols detailed in this guide offer a comprehensive toolkit for researchers to further investigate this compound and other potential p53-Y220C reactivating compounds. Future research will likely focus on optimizing the potency and pharmacokinetic properties of this compound to translate these promising preclinical findings into effective clinical treatments.

References

- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 2. promega.com [promega.com]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 5. researchgate.net [researchgate.net]

- 6. ulab360.com [ulab360.com]

The Discovery and Development of PK7088: A Technical Guide to the Reactivation of Mutant p53

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell growth and division, and its inactivation by mutation is a hallmark of a vast number of human cancers. The Y220C mutation in p53, which occurs in approximately 100,000 cancer cases annually, creates a unique druggable surface crevice, leading to conformational instability and loss of tumor-suppressive function. This whitepaper provides an in-depth technical overview of PK7088, a pyrazole-based small molecule identified as a promising agent for the reactivation of the p53-Y220C mutant. We will detail its discovery, mechanism of action, and in vitro pharmacological profile, including quantitative data and detailed experimental methodologies. This guide aims to serve as a comprehensive resource for researchers in the field of oncology and drug development focused on p53-targeted therapies.

Introduction: The Challenge of Targeting Mutant p53

The transcription factor p53 plays a pivotal role in preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] Missense mutations in the TP53 gene are highly prevalent in human cancers, often leading to the expression of a full-length but conformationally unstable and inactive protein. The Y220C mutation is a prime example of a structural p53 mutation that results in a protein with a lowered melting temperature, causing it to rapidly unfold and lose its function at physiological temperatures.[1]

The unique topography of the Y220C mutant, featuring a distinct surface crevice, has made it an attractive target for small-molecule stabilizers. The therapeutic hypothesis is that a small molecule binding to this crevice could stabilize the wild-type conformation of the protein, thereby restoring its tumor-suppressive functions. This compound emerged from screening efforts as a compound capable of achieving this conformational rescue.

Discovery of this compound

This compound was identified through a combination of biophysical and cell-based screening methodologies aimed at discovering compounds that could specifically bind to and stabilize the p53-Y220C mutant.[1] It is a pyrazole-containing small molecule that was shown to selectively interact with the unique surface pocket created by the Y220C mutation.

Mechanism of Action: Restoring Wild-Type p53 Function

This compound functions as a molecular chaperone, binding non-covalently to the Y220C-specific crevice in the p53 protein. This binding event stabilizes the folded, wild-type-like conformation of the mutant p53.[2] The restoration of the correct conformation allows the p53 protein to regain its critical tumor-suppressive functions, primarily through the transcriptional activation of its downstream target genes.

The reactivated p53-Y220C mutant, in the presence of this compound, can bind to the DNA response elements of its target genes, leading to the upregulation of key cell cycle inhibitors and pro-apoptotic proteins. This ultimately results in the selective induction of cell cycle arrest and apoptosis in cancer cells harboring the Y220C mutation.[1][2]

Signaling Pathway

The signaling pathway initiated by this compound-mediated reactivation of p53-Y220C is centered on the canonical p53 tumor suppressor network. Upon stabilization, the rescued p53 protein transcriptionally activates a cascade of downstream targets.

Quantitative Data

The following tables summarize the available quantitative data for this compound, detailing its binding affinity, thermal stabilization effects, and in vitro efficacy in various cancer cell lines.

Table 1: Biophysical and In Vitro Binding Data

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | ~140 µM | 1H/15N-HSQC NMR | [1][2] |

| Thermal Stabilization (ΔTm) | ~1.0 °C at 350 µM | Differential Scanning Fluorimetry (DSF) | [3] |

Table 2: In Vitro Efficacy (IC50 Values)

| Cell Line | p53 Status | IC50 (µM) | Assay | Reference |

| BXPC-3 | Y220C | 57 | CellTiter-Glo (72h) | [4] |

| NUGC-3 | Y220C | 43 | CellTiter-Glo (72h) | [4] |

| NUGC-4 | Wild-Type | > 120 | CellTiter-Glo (72h) | [4] |

| WI-38 | Wild-Type | 120 | CellTiter-Glo (72h) | [4] |

| HUH-7 | Y220C | Significant caspase-3/7 induction at 200 µM | Caspase Activity Assay (6h) | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted for the determination of IC50 values.

Objective: To quantify the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., BXPC-3, NUGC-3, NUGC-4, WI-38)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 values by plotting the percentage of cell viability versus the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Immunofluorescence for p53 Conformation

Objective: To visualize the conformational state of p53 in cells treated with this compound.

Materials:

-

HUH-7 (p53-Y220C) and MKN-1 (p53-V143A) cells

-

Glass coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies: PAb1620 (wild-type conformation-specific), PAb240 (mutant conformation-specific)

-

Fluorescently labeled secondary antibodies

-

DAPI or Hoechst 33342 for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with 200 µM this compound or DMSO (vehicle control) for 4 hours.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with primary antibodies (PAb1620 or PAb240) diluted in blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst 33342 for 5 minutes.

-

Wash the cells with PBS and mount the coverslips on microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Western Blot for p53 Target Proteins

Objective: To detect the expression levels of p53 target proteins (p21, NOXA) following this compound treatment.

Materials:

-

HUH-7 and HUH-6 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-p21, anti-NOXA, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with 200 µM this compound or DMSO for 6 hours.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Wash the membrane three times with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the cell cycle distribution of cells treated with this compound.

Materials:

-

HUH-7 and HUH-6 cells

-

This compound

-

70% cold ethanol

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Treat cells with 200 µM this compound or DMSO for 6 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Caspase-3/7 Activity Assay

Objective: To measure the induction of apoptosis by this compound.

Materials:

-

NUGC-3, HUH-7, NUGC-4, HUH-6, and MKN-1 cells

-

This compound

-

Caspase-Glo® 3/7 Assay kit

-

96-well opaque-walled microplates

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate.

-

Treat the cells with various concentrations of this compound (up to 200 µM) or DMSO for 6 hours.

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix on a plate shaker for 30 seconds.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence.

Preclinical Development

The available literature primarily focuses on the in vitro characterization of this compound. To date, there is a lack of publicly available data on the in vivo efficacy of this compound in animal models of cancer, as well as its pharmacokinetic (ADME) profile. Such studies are crucial for the progression of any compound towards clinical development. The absence of this information suggests that this compound may have encountered challenges in these later stages of preclinical assessment or that the data has not been published.

Conclusion and Future Directions

This compound represents a significant proof-of-concept in the field of p53 reactivation. Its ability to specifically bind to the Y220C mutant and restore its wild-type conformation and function in vitro underscores the potential of this therapeutic strategy. The compound has demonstrated selectivity for p53-Y220C mutant cancer cells, inducing cell cycle arrest and apoptosis through the transcriptional activation of canonical p53 target genes.

Despite these promising in vitro results, the developmental path of this compound remains unclear due to the absence of published in vivo efficacy and pharmacokinetic data. Future efforts in this area should focus on optimizing the potency and drug-like properties of the pyrazole scaffold to identify compounds with improved in vivo activity and a favorable safety profile. Further investigation into the in vivo efficacy of this compound or its analogs in xenograft models is a critical next step to validate the therapeutic potential of this approach. The development of more potent and bioavailable p53-Y220C reactivators based on the structural and mechanistic insights gained from this compound holds considerable promise for the treatment of a significant subset of human cancers.

References

- 1. Propidium Iodide Staining of Cells for FACS Analysis [en.bio-protocol.org]

- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 3. Propidium Iodide Staining of Cells for FACS Analysis [bio-protocol.org]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

Biophysical Characterization of PK7088 Binding to the p53-Y220C Mutant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biophysical and cellular characterization of PK7088, a small molecule designed to reactivate the tumor suppressor function of the p53-Y220C mutant. The Y220C mutation is a common oncogenic mutation that destabilizes the p53 protein, rendering it non-functional. This compound binds to a unique crevice created by this mutation, stabilizing the protein and restoring its wild-type conformation and activity.

Quantitative Binding and Stability Data

The interaction between this compound and the p53-Y220C core domain has been quantified using various biophysical techniques. The key binding and stability parameters are summarized below.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | ≈ 140 µM | Nuclear Magnetic Resonance (NMR) Spectroscopy | [1][2] |

| Thermal Stabilization (ΔTm) | ~1 °C at 350 µM | Differential Scanning Fluorimetry (DSF) | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding of this compound to p53-Y220C are outlined below. These protocols are synthesized from published literature and common laboratory practices.

Protein Expression and Purification of p53-Y220C Core Domain (residues 94-312)

-

Expression: The human p53 core domain (residues 94-312) with the Y220C mutation is typically expressed in E. coli BL21(DE3) cells. For NMR studies, the protein is expressed in M9 minimal media supplemented with 15N-ammonium chloride and/or 13C-glucose for isotopic labeling.

-

Lysis: Cells are harvested and lysed by sonication in a buffer containing 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 10 mM imidazole, and 5 mM β-mercaptoethanol, supplemented with protease inhibitors.

-

Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20 mM imidazole, and the protein is eluted with lysis buffer containing 250 mM imidazole.

-

His-tag Cleavage: The N-terminal histidine tag is cleaved by incubation with TEV protease overnight at 4°C.

-

Ion-Exchange Chromatography: The cleaved protein is further purified using a cation exchange column (e.g., HiTrap SP HP) to remove the TEV protease and any remaining impurities.

-

Size-Exclusion Chromatography: The final purification step is performed using a size-exclusion chromatography column (e.g., Superdex 75) to obtain a homogenous and monomeric protein sample. The protein is exchanged into the final buffer required for subsequent biophysical assays.

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stability of the p53-Y220C mutant in the presence and absence of this compound.

-

Reaction Setup:

-

Prepare a master mix containing 10 µM of purified p53-Y220C core domain and 5x SYPRO Orange dye in a buffer of 25 mM HEPES pH 7.2, 150 mM NaCl.

-

In a 96-well qPCR plate, add the master mix to each well.

-

Add varying concentrations of this compound (solubilized in DMSO) to the wells. Ensure the final DMSO concentration is constant across all wells (typically ≤ 1%). Include a DMSO-only control.

-

-

Data Acquisition:

-

The plate is sealed and placed in a real-time PCR instrument.

-

The temperature is ramped from 25°C to 95°C with a heating rate of 1°C/minute.

-

Fluorescence is monitored using the appropriate excitation and emission wavelengths for SYPRO Orange (e.g., 492 nm excitation, 610 nm emission).

-

-

Data Analysis:

-

The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to a Boltzmann equation. The Tm is the temperature at which 50% of the protein is unfolded.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR is employed to monitor the chemical shift perturbations in the p53-Y220C backbone upon binding of this compound and to determine the dissociation constant (Kd).

-

Sample Preparation:

-

A solution of uniformly 15N-labeled p53-Y220C core domain (typically 50-100 µM) is prepared in an NMR buffer (e.g., 25 mM phosphate buffer pH 7.2, 150 mM NaCl, 5 mM DTT, 10% D2O).

-

A concentrated stock solution of this compound is prepared in the same buffer with a known concentration of DMSO-d6.

-

-

Titration and Data Acquisition:

-

A series of 1H-15N HSQC spectra are acquired at a constant temperature (e.g., 25°C) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

The first spectrum is of the protein alone. Subsequent spectra are recorded after sequential additions of the this compound stock solution to the protein sample.

-

-

Data Analysis:

-

The spectra are processed and analyzed to identify residues with significant chemical shift perturbations upon addition of this compound.

-

The chemical shift changes are plotted against the molar ratio of ligand to protein.

-

The dissociation constant (Kd) is determined by fitting the titration data to a suitable binding isotherm equation.

-

X-ray Crystallography of p53-Y220C in complex with PK7242

Due to the limited solubility of this compound, a more soluble analog, PK7242, was used for structural studies.

-

Crystallization:

-

The purified p53-Y220C core domain is concentrated to 10-15 mg/mL.

-

The protein is mixed with a 2 to 5-fold molar excess of PK7242.

-

Crystals are grown using the hanging drop vapor diffusion method by mixing the protein-ligand solution with a reservoir solution (e.g., 0.1 M MES pH 6.5, 1.6 M ammonium sulfate).

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known p53 core domain structure as a search model.

-

The structure is refined to yield the final model of the p53-Y220C-PK7242 complex.

-

Signaling Pathways and Experimental Workflows

The binding of this compound to the p53-Y220C mutant restores its ability to function as a transcription factor, leading to the activation of downstream signaling pathways that control cell cycle and apoptosis.

Caption: this compound-mediated reactivation of p53-Y220C signaling.

References

The Therapeutic Potential of PK7088 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its mutation is a hallmark of numerous malignancies. The Y220C mutation in p53 is a prevalent structural mutation that leads to protein misfolding and inactivation. PK7088, a pyrazole-based small molecule, has emerged as a promising therapeutic agent that specifically targets and reactivates the p53-Y220C mutant. This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing its mechanism of action, preclinical in vitro efficacy, and the experimental methodologies used for its evaluation. While in vivo data for this compound is not currently available in the public domain, this guide offers a comprehensive resource based on existing in vitro studies to inform further research and development.

Introduction

The p53 protein, often termed the "guardian of the genome," is a crucial transcription factor that regulates the cell cycle and induces apoptosis in response to cellular stress, thereby preventing the proliferation of damaged cells.[1][2] In approximately half of all human cancers, the TP53 gene is mutated, leading to a loss of its tumor-suppressive functions.[3] The Y220C mutation is one of the most common p53 mutations, creating a surface crevice that destabilizes the protein's structure and abrogates its function.[1][4]

This compound is a novel small molecule designed to specifically bind to the Y220C-induced crevice of the mutant p53 protein.[1][4] This binding stabilizes the protein in its wild-type conformation, thereby restoring its tumor-suppressive activities.[1][4] This guide details the current understanding of this compound's mechanism of action and its potential as an anti-cancer therapeutic.

Mechanism of Action

This compound functions by directly interacting with the destabilizing cavity created by the Y220C mutation in the p53 protein. This interaction is non-covalent and leads to the thermostabilization of the mutant protein, effectively "rescuing" its native folding and function.[1][2] The restored wild-type p53 conformation allows it to execute its canonical tumor suppressor functions.

The reactivation of p53-Y220C by this compound initiates a cascade of downstream cellular events, including:

-

Induction of Cell Cycle Arrest: Reactivated p53 upregulates the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest, primarily at the G2/M phase.[5]

-

Induction of Apoptosis: this compound treatment leads to the upregulation of pro-apoptotic proteins such as NOXA and PUMA.[1] This, in turn, activates the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-7.[5]

-

Restoration of Transcriptional Activity: Rescued p53 regains its ability to bind to DNA and transactivate its target genes, including those involved in cell cycle control and apoptosis.[1]

-

Synergistic Effects: this compound has been shown to work synergistically with MDM2 inhibitors like Nutlin-3. By reactivating mutant p53, this compound provides a functional target for Nutlin-3, which prevents p53 degradation, leading to an enhanced anti-tumor effect.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Binding Affinity and In Vitro Efficacy of this compound

| Parameter | Cell Line | p53 Status | Value | Reference |

| Dissociation Constant (Kd) | - | Y220C Mutant Protein | ~140 µM | [1] |

| IC50 | NUGC-3 | p53-Y220C | 43 µM | [6] |

| IC50 | BxPC-3 | p53-Y220C | 57 µM | [6] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the processes described, the following diagrams were generated using Graphviz.

Caption: Mechanism of action of this compound in reactivating mutant p53.

Caption: General experimental workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature on this compound. Specific antibody concentrations, incubation times, and other parameters may need to be optimized for individual experimental setups.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines harboring the p53-Y220C mutation (e.g., NUGC-3, BxPC-3, HUH-7) and wild-type p53 cell lines (e.g., HUH-6) are used.

-

Culture Conditions: Cells are maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.

Immunofluorescence

-

Cell Seeding: Cells are seeded on glass coverslips in multi-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with this compound or DMSO for the desired time period (e.g., 4 hours).[5]

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS, followed by permeabilization with a detergent such as Triton X-100.

-

Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., PBS with bovine serum albumin and/or normal goat serum).

-

Primary Antibody Incubation: Cells are incubated with primary antibodies specific for the folded (PAb1620) and unfolded (PAb240) conformations of p53.[5]

-

Secondary Antibody Incubation: After washing, cells are incubated with fluorophore-conjugated secondary antibodies.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.

-

Imaging: Images are acquired using a fluorescence or confocal microscope.

Western Blotting

-